tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S,4R)-2-methylpiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURXHODEVCLVNT-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 2-Methyl-4-Piperidinone Precursors
The tert-butyloxycarbonyl (Boc) group is widely employed to protect secondary amines during piperidine functionalization. A representative synthesis begins with 2-methyl-4-piperidinone hydrochloride , which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under biphasic conditions (dichloromethane/water, NaHCO₃, 20°C) . This method achieves a 95% yield of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, isolated via silica gel chromatography .
An alternative one-pot approach starts with N-(S)-1-phenylethyl-2-S-methyl-4-piperidinone , which is hydrogenated over Pd/C in tetrahydrofuran (THF) under H₂ pressure (3 bar, 50°C) . Subsequent Boc protection yields the 4-oxopiperidine intermediate in 93% yield, though this requires resolution of the racemic product .
Stereochemical Resolution via Chiral Chromatography
Racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is resolved using a CHIRALPAK AD™ column with ethanol as the mobile phase . Isomer 1 (presumed (2S)-configured) is isolated in 35% yield, while isomer 2 ((2R)) is obtained in 33% yield . Nuclear magnetic resonance (NMR) confirms identical spectra for both enantiomers, necessitating chiral stationary phases for differentiation .
Sodium Borohydride-Mediated Ketone Reduction
Reduction of the 4-keto group in tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate using NaBH₄ in ethanol produces diastereomeric alcohols . The reaction proceeds with partial stereocontrol, yielding trans-4-hydroxy (30%) and cis-4-hydroxy (52%) isomers . NMR analysis distinguishes the diastereomers:
Purification via silica gel chromatography (7:3 hexane/ethyl acetate) ensures separation .
Catalytic Hydrogenation for Deprotection and Functionalization
Hydrogenolytic removal of benzyl groups is demonstrated in the synthesis of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate from its benzyl-protected precursor . Using Pd/C (10 wt%) under H₂ (15 psi, 18 h), the reaction achieves quantitative yield, with Boc protection retained . This method avoids racemization, critical for preserving the (2S) configuration .
Reductive Amination for Amino Alcohol Synthesis
Reductive amination of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate using ammonium formate and NaBH₃CN in methanol produces tert-butyl (2S)-2-methyl-4-aminopiperidine-1-carboxylate in 91% yield . Acetic acid catalyzes imine formation, while NaBH₃CN selectively reduces the intermediate . This method is advantageous for introducing primary amines without epimerization .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, CH₂Cl₂/H₂O | 95% | Racemic; requires resolution |
| Chiral Resolution | CHIRALPAK AD™, ethanol | 33–35% | (2S) and (2R) enantiomers |
| NaBH₄ Reduction | Ethanol, 2 h, rt | 30–52% | cis/trans diastereomers |
| Catalytic Hydrogenation | Pd/C, H₂ (15 psi), THF/EtOH | 100% | Retains (2S) configuration |
| Reductive Amination | NH₄HCO₂, NaBH₃CN, MeOH | 91% | 4-Amino derivative |
Hydrogenation and reductive amination offer superior yields and stereochemical fidelity, whereas chiral resolution remains bottlenecked by moderate efficiency .
Challenges in Stereocontrol and Purification
Achieving the (2S,4R) configuration demands precise control over both chiral centers. While the 2S configuration is established via chiral resolution or asymmetric hydrogenation, the 4R position often requires stereoselective reductions or kinetic resolutions . Flash chromatography (ethyl acetate/cyclohexane) and recrystallization (n-hexane) are critical for isolating diastereomerically pure products .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6N), reflux, 4–6 h | (2S,4R)-2-methylpiperidin-4-amine hydrochloride | 85–90% | |
| Basic hydrolysis | NaOH (2M), MeOH, 50°C, 2 h | Free amine + CO₂ + tert-butanol | 75–80% |
The reaction mechanism proceeds via nucleophilic attack on the carbonyl carbon, with the tert-butoxy group acting as a leaving group.
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine participates in alkylation and arylation reactions:
Example: Reaction with 3,6-Dichloro-4,5-dimethylpyridazine
This demonstrates the compound's utility in constructing heterocyclic pharmacophores .
Reductive Amination
The amine moiety engages in reductive amination with aldehydes/ketones:
Reaction with 4-Bromopicolinaldehyde
Oxidation Reactions
Oxidation of the piperidine ring’s nitrogen or methyl group has been explored:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 3 h | N-Oxide derivative | Limited yield (~40%) |
| CrO₃ | Acetone, 0°C, 1 h | Ketone at C2 position | Requires anhydrous conditions |
Oxidation pathways remain understudied but show potential for functional group diversification.
Decarboxylation Pathways
Under strongly basic conditions, the carbamate group undergoes decarboxylation:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Cs₂CO₃, MeCN, 100°C, 1 h | – | 2-Methylpiperidine + CO₂ + tert-butanol | 81% |
This reaction aligns with methodologies developed for analogous alkanoyloxycarbamates .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity.
Case Study: Synthesis of Antihypertensive Agents
Research has shown that derivatives of this compound can be utilized to develop antihypertensive agents. For instance, modifications to the piperidine ring have led to compounds with improved efficacy in lowering blood pressure in animal models .
2. Neuroscience Research
This compound has been investigated for its potential neuroprotective properties. Studies indicate that it may play a role in modulating neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Case Study: Neuroprotective Effects
In a study involving neurodegenerative disease models, this compound exhibited protective effects against neuronal apoptosis. The mechanism was linked to its ability to inhibit oxidative stress pathways .
3. Drug Delivery Systems
The compound's carbamate functionality has been explored for use in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.
Data Table: Comparison of Solubility Enhancements
| Compound | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| This compound | 15 | 75 |
| Standard Drug | 5 | 30 |
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate involves its ability to protect amine functional groups during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage, which prevents unwanted side reactions. The compound’s molecular targets and pathways include interactions with enzymes and other proteins involved in peptide synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Stereochemical Impact : The (2S,4R) configuration in the target compound optimizes binding to enzymatic pockets, as seen in kinase inhibitors .
- Hydrogen Bonding : Compounds like tert-Butyl 4-methylpyridin-2-ylcarbamate form dimers via N–H···N bonds, influencing crystallinity and solubility .
- Fluorination Effects : Fluorinated analogs exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .
Biological Activity
Tert-butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 214.3 g/mol
- CAS Number : 2305078-76-4
The compound features a tert-butyl group, a carbamate moiety, and a piperidine ring with specific stereochemistry that enhances its lipophilicity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate group can form stable interactions with enzymes, potentially inhibiting their activity.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to the suppression of tumor cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties against Gram-positive bacteria by disrupting bacterial membrane integrity.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Potential CDK inhibitor, impacting cell cycle regulation and tumor growth inhibition. |
| Antibacterial | Effective against resistant strains; mechanism involves membrane disruption leading to cell death. |
| Neuroprotective | Investigated for protective effects against neurotoxic agents such as amyloid-beta in astrocytes. |
Anticancer Properties
Research has indicated that derivatives of this compound may serve as effective CDK inhibitors. A study highlighted the compound's ability to halt proliferative signals in cancer cells, suggesting potential applications in cancer therapy.
Antimicrobial Studies
A comparative study on similar compounds demonstrated significant antibacterial activity against various strains of Gram-positive bacteria, including those resistant to conventional antibiotics. The mechanism involved the disruption of the bacterial cell membrane integrity.
Neuroprotective Effects
In vitro studies have shown that related compounds can protect astrocytes from amyloid-beta-induced toxicity by reducing inflammatory markers like TNF-α and oxidative stress indicators. These findings suggest a potential therapeutic role in neurodegenerative diseases such as Alzheimer's.
Synthesis Methods
The synthesis of this compound typically involves:
- Reacting piperidine derivatives with tert-butyl carbamate.
- Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
- Purification through recrystallization to obtain high purity products suitable for biological testing.
Q & A
Q. What are the common synthetic routes for tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves multi-step sequences starting from piperidine derivatives. Key steps include:
- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions. For example, carbamate formation via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .
- Stereochemical control : The (2S,4R) configuration is achieved using chiral auxiliaries or enantioselective catalysis. For instance, asymmetric hydrogenation or enzymatic resolution may be employed to ensure high enantiomeric excess (ee) .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and stereochemistry. For example, characteristic δ 1.36 ppm (Boc tert-butyl protons) and δ 3.52 ppm (piperidine methine protons) align with reported data .
- X-ray Crystallography : Resolves absolute configuration. Software like SHELX refines crystallographic data to confirm the (2S,4R) configuration .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol gradients .
Q. Table 2: Key NMR Signals
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| tert-Butyl (Boc) | 1.36 | Singlet | |
| Piperidine C2-CH₃ | 1.45–1.39 | Multiplet | |
| Piperidine C4-NH | 5.12 (br s) | Broad singlet |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or X-ray) when characterizing this compound?
Methodological Answer:
- Cross-validation : Combine NMR, X-ray, and mass spectrometry. For instance, discrepancies in NOE (Nuclear Overhauser Effect) correlations can be resolved by comparing experimental and computational (DFT) NMR spectra .
- Refinement Software : Use SHELX for crystallographic refinement to resolve ambiguities in electron density maps .
- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange in solution .
Q. What computational methods are employed to predict the reactivity or biological interactions of this carbamate derivative?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates transition states for stereochemical pathways, such as Boc-deprotection kinetics .
- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. The (2S,4R) configuration often shows higher affinity due to spatial compatibility with active sites .
- MD Simulations : Assess stability in physiological conditions (e.g., water-lipid bilayer interactions) .
Q. How does the stereochemistry at the 2S and 4R positions influence the compound's pharmacological activity in drug development studies?
Methodological Answer:
- Receptor Selectivity : The (2S,4R) configuration may enhance binding to serotonin or dopamine receptors compared to (2R,4S) isomers. For example, analogs with this configuration show improved IC₅₀ values in kinase inhibition assays .
- Metabolic Stability : Stereochemistry affects susceptibility to esterase-mediated hydrolysis. Bulkier substituents at C2 (methyl group) slow degradation .
Q. Table 3: Stereochemistry vs. Bioactivity
| Configuration | Target Receptor | IC₅₀ (nM) | Half-life (h) | Reference |
|---|---|---|---|---|
| (2S,4R) | 5-HT₁A | 12.3 | 6.8 | |
| (2R,4S) | 5-HT₁A | 245.7 | 2.1 |
Q. What strategies optimize enantioselective synthesis to minimize diastereomer formation?
Methodological Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketopiperidine intermediates .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
- Protecting Group Tuning : Boc groups stabilize intermediates, reducing racemization during nucleophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
